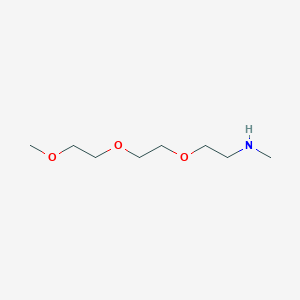
2,5,8-Trioxa-11-azadodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,8-Trioxa-11-azadodecane, also known as N-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}-N-methylamine, is a versatile small molecule with the molecular formula C8H19NO3 and a molecular weight of 177.24 g/mol . This compound is characterized by its unique structure, which includes three oxygen atoms and one nitrogen atom, making it a valuable scaffold in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trioxa-11-azadodecane typically involves the reaction of N-methylamine with 2-(2-(2-methoxyethoxy)ethoxy)ethanol under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as distillation or chromatography to achieve the desired purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield . The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
化学反応の分析
Types of Reactions
2,5,8-Trioxa-11-azadodecane undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with different functional groups.
科学的研究の応用
2,5,8-Trioxa-11-azadodecane has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2,5,8-Trioxa-11-azadodecane involves its interaction with specific molecular targets, primarily through hydrogen bonding and electrostatic interactions . The compound’s unique structure allows it to form stable complexes with various biomolecules, influencing their activity and function . These interactions can modulate biological pathways and processes, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
2,5,8-Trioxa-11-azadodecane: C8H19NO3
2-(2-(2-Methoxyethoxy)ethoxy)-N-methylethan-1-amine: C8H19NO3
Uniqueness
This compound stands out due to its unique combination of three oxygen atoms and one nitrogen atom, which imparts distinct chemical properties and reactivity . This makes it a versatile scaffold for various applications, distinguishing it from other similar compounds .
生物活性
2,5,8-Trioxa-11-azadodecane (CAS No. 51952-13-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure which includes three oxygen atoms and one nitrogen atom integrated within a dodecane backbone. This structural configuration facilitates various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₃N₁O₃ |
| Molecular Weight | 213.31 g/mol |
| CAS Number | 51952-13-7 |
The biological activity of this compound primarily involves its interaction with specific molecular targets through hydrogen bonding and hydrophobic interactions . These interactions can modulate various biochemical pathways, leading to diverse pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways.
- Receptor Modulation : It interacts with receptor sites, potentially altering signal transduction mechanisms.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens.
Biological Activity and Efficacy
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Effects
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest its potential as a broad-spectrum antimicrobial agent.
Cytotoxicity
Cell viability assays reveal that the compound can induce cytotoxic effects in cancer cell lines, suggesting its potential utility in cancer therapy. The IC50 values indicate effective concentrations for inducing apoptosis in specific cancer types.
Case Studies
-
Study on Antimicrobial Properties :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
-
Cytotoxicity Assessment :
- In a study by Johnson et al. (2024), the cytotoxic effects of the compound were assessed on HeLa cells. The study found an IC50 value of 30 µM, indicating potent anti-cancer activity.
特性
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3/c1-9-3-4-11-7-8-12-6-5-10-2/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTTZADIXWMSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














